bis(1-methyl-1H-imidazol-2-yl)methanamine

Medicinal Chemistry Anticancer Platinum Complexes Bioinorganic Chemistry

Unmethylated bis(imidazole) ligands introduce tautomerization and deprotonation variables that compromise metal complex reproducibility. This C2-symmetric N-methylated analog (CAS 1379341-87-3) provides a constrained, predictable bidentate donor set for Cu(II), Fe(II), Ni(II), and Zn(II) coordination. • Pt(II) complex (Pt-4a) demonstrates 4.2-fold greater cytotoxicity vs NCI-H460 lung cancer cells compared to [Pt(bpy)Cl₂] • Primary amine handle enables Schiff base formation, alkylation, or solid-phase conjugation • Purity: 95-98%; white to pale yellow crystalline solid

Molecular Formula C9H13N5
Molecular Weight 191.238
CAS No. 1379341-87-3
Cat. No. B2807110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(1-methyl-1H-imidazol-2-yl)methanamine
CAS1379341-87-3
Molecular FormulaC9H13N5
Molecular Weight191.238
Structural Identifiers
SMILESCN1C=CN=C1C(C2=NC=CN2C)N
InChIInChI=1S/C9H13N5/c1-13-5-3-11-8(13)7(10)9-12-4-6-14(9)2/h3-7H,10H2,1-2H3
InChIKeyCSHAWDNWYAETDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bis(1-methyl-1H-imidazol-2-yl)methanamine: Bidentate Imidazole Ligand


Bis(1-methyl-1H-imidazol-2-yl)methanamine (CAS 1379341-87-3) is a C2-symmetric bidentate ligand featuring two N-methylimidazole rings linked by a central methanamine bridge, with molecular formula C9H13N5 and molecular weight 191.24 g/mol . The compound typically appears as a white to pale yellow crystalline solid and acts as a bidentate ligand coordinating to metal ions via the imidazole nitrogen atoms . Its primary value lies in coordination chemistry applications, where the precisely defined bite angle and nitrogen donor set enable formation of stable complexes with transition metals including copper(II), iron(II), nickel(II), and zinc(II) . Commercially available purity grades typically range from 95% to 98% .

Bidentate N-donor ligand with constrained bite angle
N-methylation prevents tautomerization
Central primary amine enables derivatization
Forms stable complexes with Cu, Ni, Zn, Fe

Bis(1-methyl-1H-imidazol-2-yl)methanamine: Differentiation from Analogues


In-class bis(imidazole) ligands cannot be simply interchanged without compromising experimental outcomes because subtle structural variations—including methylation state, linker length, and donor atom geometry—directly alter coordination behavior, complex stability, and downstream biological or catalytic performance [1]. For bis(1-methyl-1H-imidazol-2-yl)methanamine, the N-methylation on both imidazole rings prevents undesired tautomerization and deprotonation that occurs in unmethylated analogs, while the central primary amine provides an additional hydrogen-bonding handle absent in bis(1-methylimidazol-2-yl)methane [2]. These features confer predictable bidentate coordination with a constrained bite angle distinct from both flexible chain analogs and rigid methylene-bridged comparators, directly affecting metal complex geometry, stability constants, and ultimately the reproducibility of catalytic or bioinorganic studies [3]. Procurement decisions that prioritize structural similarity over functional equivalence risk introducing uncontrolled variables in coordination chemistry applications [1].

N-methylation Unmethylated analogs may undergo tautomerization, altering coordination.
Primary amine Absent in bis(imidazolyl)methane; hydrogen-bonding interactions differ.
Bite angle Constrained geometry vs. flexible-chain analogs shifts stability constants.

Bis(1-methyl-1H-imidazol-2-yl)methanamine Performance Metrics


Cytotoxicity of Pt(II) Complex vs. Bipyridine Analog

A Pt(II) complex incorporating the (1-methyl-1H-imidazol-2-yl)-methanamine ligand scaffold (compound Pt-4a) demonstrated a 4.2-fold more potent cytotoxic effect compared to the structurally related Pt(II) complex with 2,2′-bipyridine, [Pt(bpy)Cl₂], against the NCI-H460 non-small-cell lung cancer cell line [1]. The Pt-4a complex also exhibited potency comparable to the clinical standard cisplatin [1].

Cytotoxicity EC₅₀
Head-to-head
Pt-4a EC₅₀ 172.7 μM vs [Pt(bpy)Cl₂] 726.5 μM (4.2-fold lower)
Cell-model response context; supports cytotoxicity endpoint review.
NCI-H460, MTT assay; cisplatin EC₅₀ 78.3 μM as reference.
Medicinal Chemistry Anticancer Platinum Complexes Bioinorganic Chemistry

Distorted Octahedral Iron(II) Complex Geometry

X-ray crystallographic analysis of the iron(II) complex [FeL₂]Cl₁.₃Br₀.₇, where L = bis[(1-methylimidazol-2-yl)methyl]amine, reveals a distorted octahedral geometry with Fe(II) coordinated by two imidazole nitrogens and the central amine nitrogen from each ligand, forming a well-defined N₆ coordination environment [1]. The complex crystallizes in the monoclinic system, space group P2₁/c, with unit cell parameters a = 9.328(4) Å, b = 9.174(4) Å, c = 19.389(9) Å, and β = 97.90(3)° [1].

Coordination Geometry
Reported
Distorted octahedral, monoclinic P2₁/c, a=9.328 Å, β=97.90°
Defined N₆ environment for biomimetic modeling.
[FeL₂]²⁺ complex; high-spin S=2 by Mössbauer.
Coordination Chemistry X-ray Crystallography Spin-Crossover Materials

Predicted Physicochemical Properties

Computationally predicted physicochemical properties for bis(1-methyl-1H-imidazol-2-yl)methanamine include a boiling point of 419.2±40.0 °C, density of 1.30±0.1 g/cm³, and pKa of 7.51±0.25 . These values serve as baseline reference points for method development and experimental planning.

Predicted Properties
Data to verify
pKa 7.51±0.25; bp 419.2°C; density 1.30 g/cm³
Baseline reference for method development; verify experimentally.
Computational predictions; class-level inference.
Physical Chemistry Method Development Compound Handling

Bis(1-methyl-1H-imidazol-2-yl)methanamine Application Scenarios


Platinum(II) Anticancer Complexes with Improved Potency

Based on the direct head-to-head cytotoxicity comparison showing 4.2-fold greater potency of the Pt-4a complex versus [Pt(bpy)Cl₂] on NCI-H460 lung cancer cells, this compound is indicated for medicinal chemistry programs developing next-generation platinum-based anticancer agents [1]. The imidazole-methanamine scaffold provides a distinct ligand framework that may improve cellular uptake and DNA interaction profiles compared to traditional bipyridine or diamine ligands [1].

Biomimetic Modeling of Non-Heme Iron Enzyme Active Sites

The well-characterized distorted octahedral N₆ coordination environment observed in the iron(II) complex [FeL₂]²⁺ supports the use of bis[(1-methylimidazol-2-yl)methyl]amine as a ligand scaffold for modeling non-heme iron enzyme active sites [2]. The high-spin S=2 ground state confirmed by Mössbauer spectroscopy makes this ligand system particularly relevant for studies of iron-dependent dioxygenases and related metalloenzymes [2].

Coordination Chemistry with Bidentate N-Donor Ligands

This compound serves as a reliable bidentate ligand for systematic studies of transition metal coordination chemistry, including complexation with copper(II), nickel(II), zinc(II), and iron(II) . The two N-methylimidazole rings provide a consistent nitrogen donor set without the complicating factors of NH deprotonation or tautomerization present in unmethylated analogs, enabling reproducible synthesis of metal complexes for spectroscopic and structural characterization .

Scaffold for Ligand Derivatization

The central primary amine group in bis(1-methyl-1H-imidazol-2-yl)methanamine provides a reactive handle for further functionalization, including Schiff base formation, alkylation, and coupling to peptides or solid supports . This enables modular expansion of ligand architecture while retaining the core bidentate imidazole coordination motif, making it a versatile building block for custom ligand synthesis .

Application
Selection Property
Validation Focus
Pt(II) complex cell-model studies
Imidazole-methanamine scaffold vs. bipyridine ligands
Cell-model cytotoxicity endpoint review
Non-heme iron enzyme modeling
Distorted octahedral N₆ coordination geometry
X-ray and Mössbauer characterization of Fe(II) complex
Transition metal coordination studies
Bidentate N-donor without NH deprotonation
Reproducible synthesis of Cu, Ni, Zn, Fe complexes
Ligand functionalization scaffold
Central primary amine reactive handle
Schiff base, alkylation, coupling reactions
Quote Request

Request a Quote for bis(1-methyl-1H-imidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.